molecular formula C8H15BrO3 B8726102 Ethyl 4-bromobutoxyacetate CAS No. 54131-75-8

Ethyl 4-bromobutoxyacetate

Cat. No. B8726102
Key on ui cas rn: 54131-75-8
M. Wt: 239.11 g/mol
InChI Key: AYDDHWOOPHEEMP-UHFFFAOYSA-N
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Patent
US03987091

Procedure details

Sodium hydride (9.0 g., 0.375 mole) is suspended in 1,2-dimethoxyethane. The mixture is stirred and cooled in an ice bath while ethyl glycollate (39.0 g., 0.375 mole) is added dropwise during one hour. 1,4-Dibromobutane (108 g., 0.5 mole) is added all at once to the resulting thick suspension. The mixture is warmed gently to initiate a strongly exothermic reaction; then the mixture is heated 3 hours on the steam bath. The mixture is poured into cold water. The heavy oil layer is taken up in ether, washed with three portions of water, and dried over sodium sulfate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH2:4][O:5][C:6]([CH2:8][OH:9])=[O:7].[Br:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.O>COCCOC.CCOCC>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][O:9][CH2:8][C:6]([O:5][CH2:4][CH3:3])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
CCOC(=O)CO
Step Three
Name
Quantity
108 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise during one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed gently
CUSTOM
Type
CUSTOM
Details
a strongly exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
then the mixture is heated 3 hours on the steam bath
Duration
3 h
WASH
Type
WASH
Details
washed with three portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
Smiles
BrCCCCOCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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